This compound is classified under piperazine derivatives, which are known for their diverse biological activities. Piperazine moieties are commonly found in many pharmaceuticals, making this compound of interest for drug discovery and development . Its systematic name includes references to both the tetrahydro-2H-pyran and thiophen groups, indicating its complex structure that may contribute to its biological activity.
The synthesis of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride typically involves several key steps, including:
The molecular structure of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride can be represented using various structural formulas:
InChI=1S/C14H22N2S2.2ClH/c1-8-17-9-2-12(1)14(13-3-10-18-11-13)16-6-4-15-5-7-16;;/h3,10-12,14-15H,1-2,4-9H2;2*1H
C1CSCCC1C(C2=CSC=C2)N3CCNCC3.Cl.Cl
This structural data indicates a complex arrangement of carbon, nitrogen, sulfur, and chlorine atoms that contribute to the compound's properties .
The chemical reactivity of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride can be explored through various reactions typical for piperazine derivatives:
The mechanism of action for compounds like 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride often involves interaction with biological targets such as receptors or enzymes. The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems or other pharmacological targets.
Research has indicated that similar compounds can modulate receptor activity or enzyme function through competitive inhibition or allosteric modulation. Detailed studies are required to elucidate the specific pathways involved for this compound .
The physical properties of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride include:
Chemical properties include reactivity with nucleophiles and electrophiles, making it versatile for further synthetic modifications .
CAS No.: 540-92-1
CAS No.: 118013-66-4
CAS No.: 73679-07-9
CAS No.:
CAS No.: 18209-75-1
CAS No.: 3672-03-5